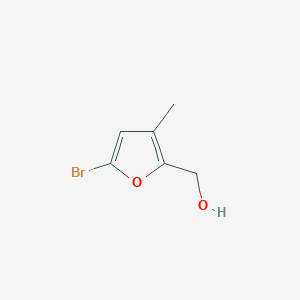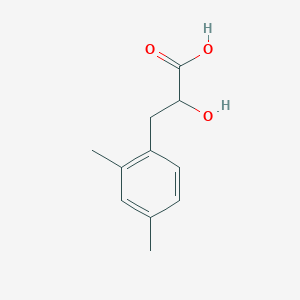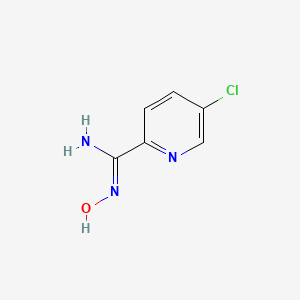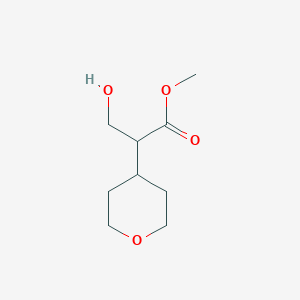
Methyl 3-hydroxy-2-(oxan-4-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-hydroxy-2-(oxan-4-yl)propanoate is an organic compound with a unique structure that includes a hydroxy group, an oxane ring, and a propanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-2-(oxan-4-yl)propanoate typically involves the esterification of 3-hydroxy-2-(oxan-4-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-hydroxy-2-(oxan-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, where it is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.
Major Products Formed
Oxidation: 3-oxo-2-(oxan-4-yl)propanoate.
Reduction: 3-hydroxy-2-(oxan-4-yl)propanol.
Substitution: 3-chloro-2-(oxan-4-yl)propanoate.
Aplicaciones Científicas De Investigación
Methyl 3-hydroxy-2-(oxan-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Methyl 3-hydroxy-2-(oxan-4-yl)propanoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and ester groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Methyl 3-hydroxy-2-(oxan-4-yl)propanoate can be compared with similar compounds such as:
Methyl 3-hydroxy-2-methylpropanoate: Lacks the oxane ring, making it less structurally complex.
Methyl 3-hydroxy-2-(tetrahydro-2H-pyran-4-yl)propanoate: Similar structure but with a tetrahydropyran ring instead of an oxane ring.
Methyl 3-hydroxy-2-(oxan-4-yl)butanoate: Contains an additional carbon in the backbone, altering its chemical properties.
Propiedades
Fórmula molecular |
C9H16O4 |
|---|---|
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
methyl 3-hydroxy-2-(oxan-4-yl)propanoate |
InChI |
InChI=1S/C9H16O4/c1-12-9(11)8(6-10)7-2-4-13-5-3-7/h7-8,10H,2-6H2,1H3 |
Clave InChI |
WYVSSJNVIBSOJK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CO)C1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



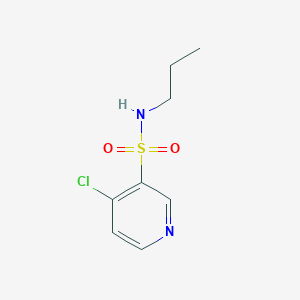

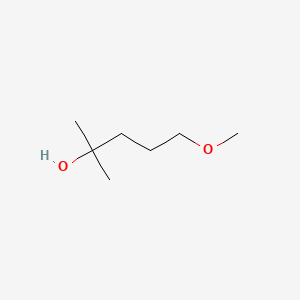

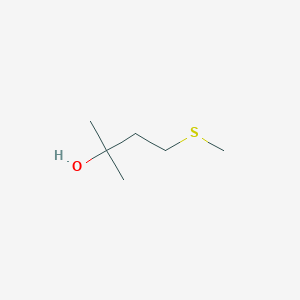
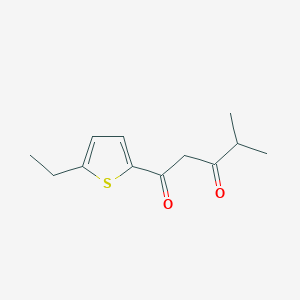
![1-[4-(Diethylamino)-2-methoxyphenyl]ethan-1-one](/img/structure/B13619387.png)
